Computed Lipophilicity (XLogP3) Advantage Over the 4-Ethoxy Analog
The target compound exhibits a computed XLogP3 of 5, compared with 4.1 for the direct 4-ethoxybenzenesulfonyl analog 2-(3-chlorophenyl)-3-(4-ethoxybenzenesulfonyl)-1,3-thiazolidine (CAS 397283-62-4, PubChem CID 2858095) [1][2]. This represents an increase of +0.9 log units, reflecting the additional two methylene units in the butoxy chain. Higher lipophilicity within this range may enhance passive membrane permeability, a critical parameter for intracellular target access in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5 |
| Comparator Or Baseline | 2-(3-Chlorophenyl)-3-(4-ethoxybenzenesulfonyl)-1,3-thiazolidine (CAS 397283-62-4): XLogP3 = 4.1 |
| Quantified Difference | +0.9 log units (target minus comparator) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2024.11.20 (comparator) and 2021.05.07 (target) |
Why This Matters
A 0.9 log unit increase in XLogP3 predicts substantially different membrane partitioning behavior, which directly affects intracellular concentration, apparent potency in cell-based assays, and off-target distribution—making the two compounds non-fungible for biological experiments.
- [1] PubChem Compound Summary for CID 5141343, 3-(4-Butoxyphenyl)sulfonyl-2-(3-chlorophenyl)-1,3-thiazolidine. National Center for Biotechnology Information (NCBI). Accessed May 2026. View Source
- [2] PubChem Compound Summary for CID 2858095, 2-(3-Chlorophenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine. National Center for Biotechnology Information (NCBI). Accessed May 2026. View Source
